2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
CAS No. |
894931-01-2 |
|---|---|
Molecular Formula |
C27H21N5O7 |
Molecular Weight |
527.493 |
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21N5O7/c1-36-18-9-7-17(8-10-18)28-23(33)13-31-20-12-22-21(37-15-38-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-39-24)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,28,33) |
InChI Key |
FULLBXAKZGJCQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with significant biological activity. Its structure features a quinazoline core integrated with dioxolo and oxadiazole moieties, contributing to its pharmacological potential. This article reviews the compound’s biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 525.5 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 525.5 g/mol |
| CAS Number | 894931-80-7 |
Biological Activity
Research indicates that compounds with similar structures exhibit various pharmacological activities. The biological activity of this compound can be summarized as follows:
-
Anticancer Activity :
- Compounds containing oxadiazole and quinazoline structures have shown promising anticancer effects. For instance, derivatives have been reported to inhibit cancer cell proliferation in various lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
- The mechanism often involves the inhibition of key enzymes linked to cancer progression.
- Enzyme Inhibition :
- Antibacterial Properties :
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as receptors or enzymes. Its complex structure allows it to interact favorably with these targets:
- Binding Affinity : Molecular docking studies indicate strong binding affinity towards enzymes involved in tumor growth and survival pathways .
- Pathway Modulation : By inhibiting specific enzymes or receptors, the compound can disrupt critical pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Oxadiazole Derivatives :
- Molecular Docking Studies :
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this one exhibit several pharmacological properties:
-
Anticancer Activity :
- Compounds containing oxadiazole and quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values for related compounds against MCF-7 (breast cancer) and A549 (lung cancer) cells ranging from 0.12 to 2.78 µM .
- The compound's structure suggests it may inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and histone deacetylases .
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis. Selective inhibition at nanomolar concentrations has been observed for certain derivatives .
- Additionally, its effects on histone deacetylases indicate potential applications in epigenetic regulation relevant to cancer therapies .
-
Antimicrobial Properties :
- Some derivatives have demonstrated antibacterial and antifungal activities against various pathogens, indicating potential applications in infectious disease treatment .
Mechanistic Studies
Understanding the mechanisms through which this compound operates is crucial for its development:
- Inhibition of Sirtuin 2 (SIRT2) : This enzyme is implicated in various cancers and neurodegenerative diseases. The compound's interaction with SIRT2 could provide insights into its therapeutic potential .
- Affinity for Protein-Tyrosine Phosphatase 1B (PTP1B) : This interaction may influence insulin signaling pathways, suggesting additional metabolic applications .
Case Studies
Recent research has focused on synthesizing and evaluating derivatives of oxadiazole-containing compounds:
- Quinazoline Derivatives : A study synthesized a series of quinazoline derivatives that exhibited varied anticancer activity against multiple cell lines. The most potent derivative showed significantly lower IC50 values compared to established chemotherapeutics .
- Oxadiazole Functionalization : Research has indicated that introducing oxadiazole moieties enhances the biological activity of quinazoline structures by improving their binding affinity to target enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other quinazoline and oxadiazole derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Bioactivity and Target Correlation
- Target Compound: The 3-phenyl-1,2,4-oxadiazole moiety likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases), while the 4-methoxyphenyl group may engage in hydrogen bonding. Similar quinazoline derivatives are known for antitumor and anti-inflammatory activities .
Molecular Networking and Fragmentation Patterns
Per , compounds with similar MS/MS fragmentation patterns (high cosine scores) cluster together. The target compound’s 3-phenyl-oxadiazole and dioxolo-quinazoline would yield unique fragment ions (e.g., m/z 177 for oxadiazole cleavage), distinguishing it from analogues with methyl-oxadiazole or benzoxazine cores .
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires a multi-step protocol with controlled reaction conditions. Key steps include:
- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF) and bases like triethylamine to facilitate nucleophilic substitutions, as demonstrated in analogous heterocyclic acetamide syntheses .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity at each stage .
- Purification Techniques : Optimize column chromatography gradients or recrystallization solvents (e.g., ethanol/water mixtures) to isolate high-purity product fractions .
Basic Question: What analytical methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the integration of aromatic protons (e.g., [1,3]dioxolo and quinazolinone moieties) and acetamide connectivity .
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and oxadiazole ring vibrations .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) within ±0.4% of theoretical values .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Advanced Question: How can researchers resolve discrepancies between computational reaction pathway predictions and experimental outcomes?
Methodological Answer:
Addressing contradictions involves iterative computational-experimental feedback:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., oxadiazole ring formation) .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict solvent/catalyst effects, as seen in AI-driven reaction design frameworks .
- Real-Time Adjustments : Implement automated systems (e.g., AI-controlled reactors) to dynamically alter temperature or reagent stoichiometry based on intermediate analysis .
Advanced Question: What methodologies elucidate the compound’s pharmacological mechanisms and target interactions?
Methodological Answer:
Mechanistic studies require interdisciplinary approaches:
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on the oxadiazole and quinazolinone pharmacophores .
- In Vitro Assays : Conduct enzyme inhibition assays (e.g., IC50 determination) with positive controls (e.g., staurosporine for kinase inhibition) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .
Advanced Question: How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Methodological Answer:
SAR studies involve:
- Systematic Substitution : Modify the phenyl-oxadiazole or methoxyphenylacetamide groups to assess bioactivity shifts (e.g., halogenation or methoxy replacements) .
- Biological Profiling : Test derivatives against panels of cancer cell lines (e.g., NCI-60) or inflammatory markers (e.g., TNF-α/IL-6) to identify critical functional groups .
- QSAR Modeling : Develop quantitative models correlating electronic (Hammett σ) or steric (Taft Es) parameters with activity data .
Advanced Question: How should researchers address contradictory bioactivity data across independent studies?
Methodological Answer:
Resolving contradictions requires rigorous validation:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Data Harmonization : Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
- Meta-Analysis : Aggregate data from multiple studies using platforms like RevMan to assess effect sizes and publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
